(S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide
CAS No.:
Cat. No.: VC13480162
Molecular Formula: C15H29N3O
Molecular Weight: 267.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H29N3O |
|---|---|
| Molecular Weight | 267.41 g/mol |
| IUPAC Name | (2S)-2-amino-N-[4-[cyclopropyl(methyl)amino]cyclohexyl]-3-methylbutanamide |
| Standard InChI | InChI=1S/C15H29N3O/c1-10(2)14(16)15(19)17-11-4-6-12(7-5-11)18(3)13-8-9-13/h10-14H,4-9,16H2,1-3H3,(H,17,19)/t11?,12?,14-/m0/s1 |
| Standard InChI Key | UDUWAYCDQYFANT-YIZWMMSDSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C)C2CC2)N |
| SMILES | CC(C)C(C(=O)NC1CCC(CC1)N(C)C2CC2)N |
| Canonical SMILES | CC(C)C(C(=O)NC1CCC(CC1)N(C)C2CC2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Features
The compound’s IUPAC name, (2S)-2-amino-3-methyl-N-[4-[cyclopropyl(methyl)amino]cyclohexyl]butanamide, reflects its branched topology. Key attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₉N₃O | |
| Molecular Weight | 267.41 g/mol | |
| CAS Number | 1353999-45-7 | |
| Stereochemistry | (S)-configuration at C2 | |
| Key Functional Groups | Amide, amino, cyclopropyl, cyclohexyl |
The cyclohexyl ring adopts a chair conformation, while the cyclopropyl group introduces geometric strain, potentially influencing binding interactions. The stereocenter at C2 is critical for chiral recognition in biological systems, as evidenced by enantiomer-specific activities in related compounds.
Spectroscopic Characterization
Synthetic batches are typically characterized via nuclear magnetic resonance (NMR) and mass spectrometry (MS):
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¹H NMR: Peaks at δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 2.1–2.4 ppm (N-methyl and cyclopropyl CH), and δ 6.5–7.0 ppm (amide NH).
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MS (ESI+): m/z 268.3 [M+H]⁺, consistent with the molecular formula.
Synthesis and Optimization
Reaction Pathways
The synthesis involves a multi-step sequence (Fig. 1):
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Cyclohexylamine Modification: 4-Aminocyclohexanol reacts with cyclopropylmethylamine to form 4-(cyclopropyl-methyl-amino)-cyclohexylamine.
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Amide Coupling: The amine intermediate is coupled with (S)-2-amino-3-methylbutyric acid using carbodiimide reagents (e.g., EDC/HOBt).
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Purification: Chromatography (silica gel, CH₂Cl₂/MeOH) yields the final product in >95% purity.
Figure 1: Synthetic route highlighting key intermediates.
Yield and Scalability
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Lab-Scale Yield: 62–68% after purification.
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Challenges: Epimerization at C2 during coupling necessitates low-temperature conditions (0–5°C).
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Industrial Feasibility: Current methods are cost-prohibitive due to expensive chiral starting materials; biocatalytic approaches are under investigation .
Research Applications and Future Directions
Drug Discovery
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Antibacterial Agents: Cyclohexyl-cyclopropyl motifs enhance membrane penetration in Gram-positive pathogens .
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Neurological Targets: Chiral amides modulate serotonin receptors, suggesting antidepressant potential .
Material Science
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